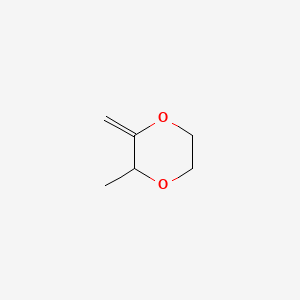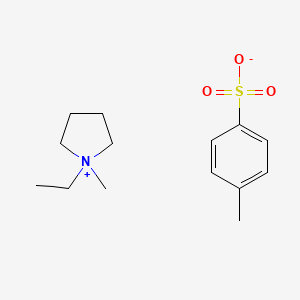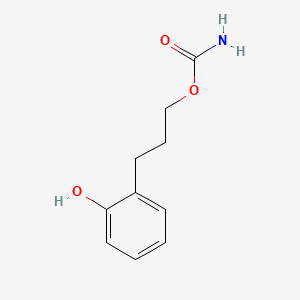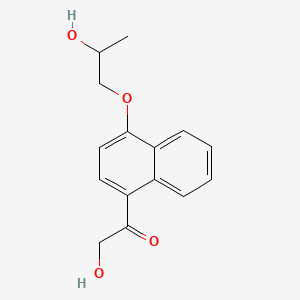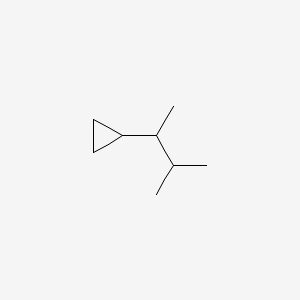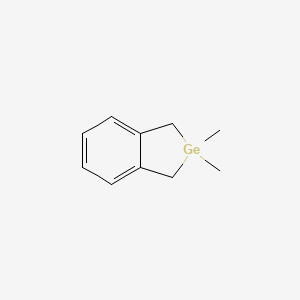![molecular formula C9H20ClNO2Si B13789116 [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate CAS No. 82475-65-8](/img/structure/B13789116.png)
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, dimethylsilyl group, and a carbamate group attached to a 2-chloroethyl moiety
Méthodes De Préparation
The synthesis of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with N-(2-chloroethyl)carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to [tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate include:
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
N-(2-chloroethyl)carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl(dimethyl)silyl amine: A related compound with an amine group instead of a carbamate.
Compared to these compounds, this compound offers unique reactivity due to the presence of both silyl and carbamate groups, making it a versatile tool in synthetic and biological applications.
Propriétés
Numéro CAS |
82475-65-8 |
|---|---|
Formule moléculaire |
C9H20ClNO2Si |
Poids moléculaire |
237.80 g/mol |
Nom IUPAC |
[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H20ClNO2Si/c1-9(2,3)14(4,5)13-8(12)11-7-6-10/h6-7H2,1-5H3,(H,11,12) |
Clé InChI |
MIYBWVMUKYDWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


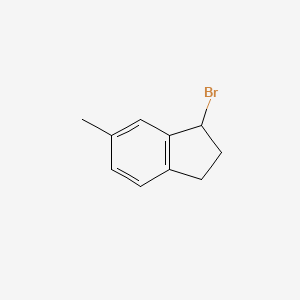
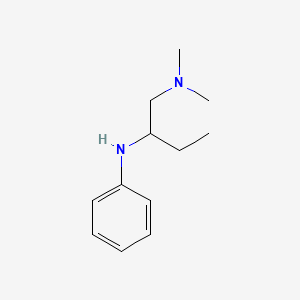



![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

